2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol
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Overview
Description
2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol is a chemical compound with the molecular formula C15H14ClNO3 and a molecular weight of 291.73 g/mol . This compound is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 5-chloro-2,4-dimethoxyaniline and salicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization .
Chemical Reactions Analysis
2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s imine group can participate in hydrogen bonding and other interactions with molecular targets, influencing its activity .
Comparison with Similar Compounds
Similar compounds to 2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol include other Schiff bases derived from different aromatic amines and aldehydes. For example:
2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol: This compound has similar structural features but lacks the chloro and methoxy substituents.
4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol: This compound has an additional chloro substituent, which can influence its reactivity and properties.
Properties
IUPAC Name |
2-[(5-chloro-2,4-dimethoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-14-8-15(20-2)12(7-11(14)16)17-9-10-5-3-4-6-13(10)18/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSXAEWTTOXZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N=CC2=CC=CC=C2O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92175-88-7 |
Source
|
Record name | ALPHA-(5-CHLORO-2,4-DIMETHOXYPHENYLIMINO)-ORTHO-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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